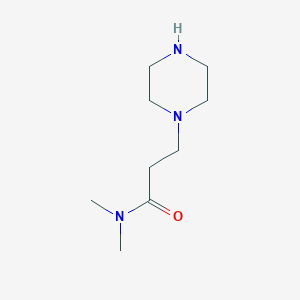

N,N-dimethyl-3-(piperazin-1-yl)propanamide

Description

N,N-Dimethyl-3-(piperazin-1-yl)propanamide (CAS: 89009-68-7) is a piperazine-containing propanamide derivative with a molecular formula of C₉H₁₉N₃O and a molecular weight of 185.27 g/mol . Its structure features a dimethyl-substituted amide group linked to a piperazine ring via a three-carbon chain. The compound is typically stored under inert, dry, and room-temperature conditions to ensure stability .

Properties

IUPAC Name |

N,N-dimethyl-3-piperazin-1-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-11(2)9(13)3-6-12-7-4-10-5-8-12/h10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBSMXUFQKZOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651205 | |

| Record name | N,N-Dimethyl-3-(piperazin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89009-68-7 | |

| Record name | N,N-Dimethyl-3-(piperazin-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

CNS Disorders

N,N-dimethyl-3-(piperazin-1-yl)propanamide and its derivatives are being investigated for their potential in treating CNS disorders, including Alzheimer's disease (AD). Piperazine derivatives are recognized for their ability to cross the blood-brain barrier (BBB), making them suitable candidates for neuropharmacological interventions. Research indicates that compounds similar to this compound have demonstrated synaptoprotective properties in mouse models of AD, potentially aiding in the restoration of synaptic function and memory retention .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. These compounds exhibit urease inhibition, which is crucial for the survival of pathogens like Helicobacter pylori. In vitro assays have shown that certain derivatives can effectively inhibit urease activity, suggesting their potential as therapeutic agents against infections caused by urease-producing bacteria .

Drug Design and Development

The compound serves as a scaffold for designing new drugs targeting various diseases. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. For instance, hybridization with other pharmacophores has yielded compounds with multifunctional properties, potentially addressing multiple pathways involved in diseases such as AD .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which N,N-Dimethyl-3-(piperazin-1-yl)propanamide exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound’s core structure—a piperazine ring connected to an amide group through a propyl chain—is shared with several pharmacologically active analogs. Key differences lie in substituents on the piperazine ring, the amide group, or the carbon chain, which modulate target affinity, selectivity, and physicochemical properties.

Table 1: Structural and Pharmacological Comparison of Key Analogs

Key Differences and Implications

Substituent Effects on Target Selectivity SC211’s 4-chlorophenyl and 3-methoxyphenyl groups confer selectivity for dopamine D4 receptors (D4R) over D2R . ILK Inhibitor () incorporates a pyrazole-biphenyl moiety, enabling potent ILK inhibition and anticancer activity in preclinical models .

Impact of Amide Modifications The dimethylamide group in this compound reduces hydrogen-bonding capacity compared to primary amides (e.g., SC211), which may affect solubility and receptor interactions.

Physicochemical Properties

Biological Activity

N,N-dimethyl-3-(piperazin-1-yl)propanamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a propanamide backbone with a piperazine ring. Its molecular formula is CHNO, with a molecular weight of approximately 198.26 g/mol. The presence of the piperazine moiety significantly contributes to its biological activities.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound. For instance, a series of piperazine derivatives, including this compound, were synthesized and evaluated for their antitumor activity against various cancer cell lines. The results indicated promising cytotoxic effects, with IC values in the micromolar range, particularly against human cancer cell lines such as MCF-7 and HeLa .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5b | MCF-7 | 2.0 ± 0.73 |

| 5c | HeLa | 2.13 ± 0.82 |

Antibacterial and Antifungal Activity

This compound has also been evaluated for its antibacterial and antifungal properties. A study reported that it exhibited significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

Research indicates that compounds containing the piperazine moiety can exhibit neuroprotective effects. This compound has been implicated in enhancing cognitive function and protecting neuronal cells from oxidative stress, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : The compound shows affinity for neurotransmitter receptors, which may explain its neuroprotective effects.

- Enzyme Inhibition : It has been found to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

- Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in neuronal cells.

Study on Antitumor Activity

In a recent study, this compound was tested on multiple cancer cell lines. The study highlighted its potential as an effective antitumor agent, particularly in inhibiting cell growth and inducing apoptosis in MCF-7 cells .

Neuroprotective Study

Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls .

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key steps include:

-

Piperazine alkylation : Reacting piperazine with halogenated propanamide derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the piperazine-propanamide linkage .

-

Amide bond formation : Utilizing coupling agents like EDCI and DMAP to link the propanamide moiety to aromatic amines or other nucleophiles .

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Piperazine alkylation | K₂CO₃, acetonitrile, reflux (18–36 h) | 50–70 | |

| Amide coupling | EDCI, DMAP, DCM, room temperature | 44–60 |

Hydrolysis and Stability

The amide group undergoes hydrolysis under acidic or alkaline conditions:

-

Acidic hydrolysis : Treatment with HCl (37%) at reflux generates carboxylic acid derivatives .

-

Alkaline stability : Stable under mild basic conditions (e.g., NaHCO₃), enabling selective functionalization of the piperazine ring .

Equation :

Functionalization of the Piperazine Ring

The piperazine moiety participates in electrophilic substitution and alkylation:

-

N-Alkylation : Reacts with alkyl halides (e.g., chloromethyl derivatives) in acetonitrile to form quaternary ammonium salts .

-

Acylation : Acetyl chloride or anhydrides modify the piperazine nitrogen, enhancing lipophilicity.

Table 2: Functionalization Reactions

| Reaction | Reagents | Product Application | Reference |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, acetonitrile | Bioactive quaternary salts | |

| Acylation | Acetic anhydride, DCM | Lipophilic analogs |

Reduction and Hydrogenation

While direct reduction of the amide group is uncommon, hydrogenation of intermediates is critical in synthesis:

-

Catalytic hydrogenation : Raney-Ni under H₂ pressure (3–10 MPa) reduces nitrile intermediates to amines, a step relevant to precursor synthesis .

Example Pathway :

Interaction with Biological Targets

The compound’s piperazine ring interacts with neurotransmitter receptors, influencing pharmacological activity:

-

Serotonin receptor binding : Structural analogs show affinity for 5-HT₁ₐ receptors due to piperazine’s conformational flexibility .

-

Urease inhibition : Hybrid derivatives exhibit IC₅₀ values as low as 2.0 µM, attributed to piperazine-mediated enzyme interaction .

Table 3: Pharmacological Interactions

| Target | Activity (IC₅₀) | Structural Feature | Reference |

|---|---|---|---|

| 5-HT₁ₐ receptor | Sub-µM affinity | Piperazine ring | |

| Jack bean urease | 2.0 ± 0.73 µM | N-Arylpropanamide substitution |

Comparative Reactivity with Analogues

The compound’s reactivity aligns with other piperazine-propanamide derivatives but varies with substituents:

Table 4: Reactivity Comparison

| Compound | Key Reaction | Yield/Selectivity |

|---|---|---|

| N,N-Diethyl-3-(piperazin-1-yl)propanamide | Alkylation with CH₃I | 65% (piperazine retention) |

| N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine | Acylation with Ac₂O | 72% (N-acetyl derivative) |

Degradation Pathways

Under oxidative conditions (e.g., H₂O₂, Fe²⁺), the piperazine ring undergoes cleavage, forming ethylene diamine derivatives. Stability studies indicate a half-life of >24 h in neutral aqueous solutions .

Preparation Methods

General Synthetic Strategy

The synthesis of N,N-dimethyl-3-(piperazin-1-yl)propanamide typically involves:

- Amide bond formation between a dimethyl-substituted propanoyl derivative and piperazine.

- Nucleophilic substitution reactions where the piperazine nitrogen attacks an electrophilic carbonyl or halide-activated carbon.

- Use of reflux conditions in polar aprotic solvents such as acetonitrile.

- Use of base catalysts like potassium carbonate to facilitate nucleophilic substitution and neutralize acidic byproducts.

Specific Preparation Methodologies

Reaction of Piperazine with N,N-dimethyl-3-chloropropanamide

A common route involves the nucleophilic substitution of a halogenated propanamide derivative by piperazine:

- Starting materials : N,N-dimethyl-3-chloropropanamide and piperazine.

- Solvent : Acetonitrile or similar polar aprotic solvent.

- Base : Potassium carbonate (K2CO3) to deprotonate piperazine and promote substitution.

- Conditions : Reflux for 18–36 hours.

- Outcome : The nucleophilic nitrogen in piperazine attacks the electrophilic carbon adjacent to the chloride, displacing the chloride ion and forming the this compound.

This method is supported by analogous syntheses of related piperazine-containing amides where halogenated acyl precursors react with piperazine under basic conditions to yield the desired amides in moderate to good yields (50–70%).

Amide Coupling Using Activated Carboxylic Acid Derivatives

An alternative approach involves:

- Activation of 3-(piperazin-1-yl)propanoic acid or its derivatives using coupling reagents such as carbodiimides (e.g., EDC, DCC).

- Reaction with dimethylamine or its salts to form the N,N-dimethyl amide.

- This method allows direct amide bond formation without halogenated intermediates.

Though specific literature on this exact compound is limited, this general amide coupling strategy is well-established in organic synthesis for preparing N,N-dimethyl amides and piperazine derivatives.

Reaction Scheme Overview

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N,N-dimethyl-3-chloropropanamide + Piperazine | Reflux in acetonitrile, K2CO3, 18–36 h | This compound | 50–70% (typical) |

Research Findings and Spectroscopic Characterization

- The synthesized compounds are typically purified by column chromatography.

- Characterization includes:

- Infrared (IR) Spectroscopy : Key absorption bands include amide NH stretch (~3300 cm⁻¹), carbonyl C=O stretch (~1670 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : Proton NMR shows signals for piperazine methylene protons and N,N-dimethyl groups.

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight consistent with C9H19N3O (185.27 g/mol).

These characterization methods confirm the successful formation of the target amide with the piperazine moiety.

Notes on Reaction Optimization

- The use of excess piperazine can drive the reaction to completion by shifting equilibrium.

- Reaction times vary from 18 to 48 hours depending on the substrate and conditions.

- Potassium carbonate is preferred due to its mild basicity and ability to neutralize HCl formed during substitution.

- Polar aprotic solvents like acetonitrile enhance nucleophilicity of piperazine and solubility of reactants.

Summary Table of Preparation Conditions

| Parameter | Details |

|---|---|

| Starting Material | N,N-dimethyl-3-chloropropanamide |

| Nucleophile | Piperazine |

| Solvent | Acetonitrile |

| Base | Potassium carbonate (K2CO3) |

| Temperature | Reflux (~80°C) |

| Reaction Time | 18–36 hours |

| Purification | Column chromatography |

| Yield Range | 50–70% |

| Characterization | IR, ¹H NMR, HRMS |

Q & A

Q. What are the common synthetic routes for N,N-dimethyl-3-(piperazin-1-yl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example:

- Step 1 : Reacting a piperazine derivative with a propanamide precursor under basic conditions (e.g., 10% sodium carbonate, pH 9–10, 3–4 hours at room temperature) to form the piperazinyl-propanamide backbone .

- Step 2 : Introducing dimethyl groups via alkylation or reductive amination, often requiring anhydrous solvents (e.g., acetonitrile) and reflux (3–4 hours) .

- Optimization : Adjusting solvent polarity, temperature, and stoichiometry of reagents improves yield and purity. For instance, potassium carbonate in acetonitrile enhances nucleophilic substitution efficiency .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the piperazine ring (δ 2.4–3.1 ppm for N–CH₂ groups) and dimethylamide protons (δ 2.6–2.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₉N₃O: [M+H]⁺ = 186.1601) .

- HPLC : Reverse-phase C18 columns with UV detection ensure purity (>99%) .

Q. What safety protocols are critical for handling this compound in the lab?

- Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation .

- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319). Avoid ignition sources (P210) and ensure proper ventilation .

Advanced Research Questions

Q. How do structural modifications of the piperazine or propanamide moieties affect biological activity?

- Piperazine Substitution : Replacing the piperazine with a 4-arylpiperazine (e.g., 2-chlorophenyl) enhances dopamine D3 receptor binding (Kᵢ = 12 nM vs. 450 nM for unsubstituted) .

- Propanamide Functionalization : Adding a benzothiazole group increases antiproliferative activity (IC₅₀ = 2.3 µM vs. >10 µM for parent compound) .

- Methodology : SAR studies use in vitro assays (e.g., MTT for cytotoxicity) paired with molecular docking to predict binding modes .

Q. How can contradictions in reported biological data (e.g., anti-HIV vs. antiproliferative efficacy) be resolved?

- Assay Variability : Differences in cell lines (e.g., MT-4 vs. HeLa) and viral strains (HIV-1 vs. HIV-2) account for divergent results. Standardized protocols (NIH Antiretroviral Guidelines) reduce variability .

- Metabolic Stability : Liver microsome assays (e.g., human CYP3A4 metabolism) explain discrepancies between in vitro and in vivo data .

Q. What strategies improve crystallographic refinement of this compound for structural analysis?

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

- QSAR Models : LogP (2.1–3.5) and polar surface area (<90 Ų) predict BBB permeability. Derivatives with trifluoromethoxy groups show 3-fold higher BBB penetration in rodent models .

- MD Simulations : All-atom molecular dynamics (CHARMM36) assess lipid bilayer interactions to prioritize synthesizable candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.